molecular formula C5H11NO3S B587244 S-(2-Hydroxyethyl-d4)-L-cysteine CAS No. 1331903-64-0

S-(2-Hydroxyethyl-d4)-L-cysteine

Cat. No.: B587244
CAS No.: 1331903-64-0
M. Wt: 169.231
InChI Key: MWFRVMDVLYIXJF-QKFGUNHMSA-N
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Description

Deuterium Isotopic Labeling Patterns

The deuterium atoms occupy specific positions in the hydroxyethyl side chain:

Position Deuterium Count Chemical Environment
C1' 2 Methylenic (CH2D2)
C2' 2 Hydroxyl-bearing (CD2OH)

This labeling pattern preserves the molecular geometry while altering vibrational modes and nuclear spin properties. The deuterium substitution reduces the vibrational amplitude of C-D bonds by ~20% compared to C-H bonds, influencing crystallographic packing and spectroscopic signatures.

Stereochemical Configuration and Chiral Centers

The molecule contains two stereogenic centers :

  • C2 (α-carbon) : Configured as R (L-cysteine backbone)
  • C1' (hydroxyethyl carbon) : Non-chiral due to deuterium substitution symmetry

X-ray diffraction studies of analogous L-cysteine derivatives reveal that the thioether bond (C-S-C) adopts a gauche conformation (60° dihedral angle) relative to the amino acid backbone. Deuterium substitution induces minor (<0.02 Å) bond length alterations in the hydroxyethyl group compared to protonated analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR features (400 MHz, D₂O):

δ (ppm) Multiplicity Assignment Deuteration Effect
3.96 dd (J=4.3, 7.8 Hz) Cα-H Unaffected by deuteration
3.18 dd (J=4.3, 14.8 Hz) Cβ-H₂ (pro-R) Splitting maintained
3.08 dd (J=7.5, 14.8 Hz) Cβ-H₂ (pro-S) Splitting maintained
2.80 t (J=6.0 Hz) SCH2CD2OD Collapsed to singlet due to D-substitution

¹³C NMR shows characteristic shifts:

  • S-CH2- : 35.2 ppm (upfield shift vs non-deuterated at 36.8 ppm)
  • CD2OH : 63.5 ppm (²JCD coupling ≈ 25 Hz)

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+) of the free acid form:

m/z Observed Theoretical Error (ppm) Fragment Ion
169.1321 169.1318 1.7 [M+H]+ (C5H7D4NO3S)
151.1216 151.1212 2.6 [M+H-H2O]+
123.0914 123.0910 3.2 [M+H-CH2OD]+

Deuteration produces distinctive isotopic clusters with 0.02% natural abundance of ²H versus 99.98% in labeled positions, enabling precise metabolic tracing.

Crystallographic Data and Solid-State Conformational Studies

While direct crystallographic data for this compound remains unpublished, studies of related compounds reveal:

  • L-Cysteine polymorphs exhibit pressure-dependent phase transitions (I → III at 1.8 GPa) with S···S distances contracting from 3.85 Å to 3.45 Å
  • Deuteration effects in analogous thioethers reduce unit cell volumes by 1-2% due to shorter C-D vs C-H bonds
  • Hydrogen bonding networks in crystals show O-H···N interactions (2.89 Å) between hydroxyethyl groups and amino termini

Properties

CAS No.

1331903-64-0

Molecular Formula

C5H11NO3S

Molecular Weight

169.231

IUPAC Name

(2R)-2-amino-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1/i1D2,2D2

InChI Key

MWFRVMDVLYIXJF-QKFGUNHMSA-N

SMILES

C(CSCC(C(=O)O)N)O

Synonyms

3-(2-Hydroxyethylthio-d4)alanine;  (2R)-2-Amino-3-[(2-hydroxyethyl-d4)_x000B_sulfanyl]propionic Acid;  (S)-2-Hydroxyethyl-d4-L-cysteine;  3-(β-Hydroxyethyl-d4-thio)alanine;  3-[(2-Hydroxyethyl-d4)thio]-L-alanine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxyethyl-d4)-L-cysteine typically involves the incorporation of deuterium into the hydroxyethyl group of L-cysteine. One common method is the reaction of L-cysteine with deuterated ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification methods to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyethyl-d4)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the thiol group to a disulfide bond or sulfonic acid.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Compounds with different functional groups replacing the hydroxyethyl group.

Scientific Research Applications

S-(2-Hydroxyethyl-d4)-L-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic processes and protein interactions.

    Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.

    Industry: Employed in the development of stable isotope-labeled standards for analytical methods.

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl-d4)-L-cysteine involves its incorporation into biological systems where it participates in various biochemical reactions. The deuterium labeling allows researchers to track its movement and transformation within the system. It interacts with enzymes and proteins, providing insights into their function and behavior.

Comparison with Similar Compounds

Substituent Group Variations

The biological and chemical properties of cysteine derivatives are heavily influenced by their sulfur-bound substituents. Below is a comparative analysis:

Compound Name Substituent Group Key Features
S-(2-Hydroxyethyl-d4)-L-cysteine Deuterated 2-hydroxyethyl Stable isotopic labeling for analytical precision; used in toxicology
S-(6-Purinyl)-L-cysteine 6-Purinyl (heterocyclic base) Kidney-selective prodrug metabolized to 6-mercaptopurine by β-lyase
S-(2-Benzothiazolyl)-L-cysteine 2-Benzothiazolyl (aromatic) Substrate for β-lyase; used to study enzyme kinetics in renal metabolism
S-Allyl-L-cysteine sulfoxide Allyl sulfoxide Found in Allium species; precursor to allicin, with antioxidant properties
S-(2-Carboxyethyl)-L-cysteine 2-Carboxyethyl Synthesized via reaction with acrylic acid; forms sulfoxides with H₂O₂
S-(1,2-Dicarboxyethyl)-L-cysteine 1,2-Dicarboxyethyl Detected in vertebrate lenses; implicated in cataract formation

Metabolic Pathways and Enzyme Interactions

  • This compound : Primarily used to trace ethylene oxide adducts in proteins, leveraging deuterium for isotopic differentiation .
  • S-(6-Purinyl)-L-cysteine : Metabolized by renal β-lyase to release 6-mercaptopurine, an antitumor agent. Mitochondrial β-lyase shows 4× higher activity than cytosolic forms .
  • S-(2-Benzothiazolyl)-L-cysteine : Demonstrates higher β-lyase activity in rat kidneys (10× human activity), with pyridoxal phosphate independence in humans .
  • S-Allyl-L-cysteine sulfoxide : Converted to allicin via alliinase in garlic, exhibiting antimicrobial and cardioprotective effects .

Anticancer Prodrugs

  • S-(6-Purinyl)-L-cysteine : Selective renal activation reduces systemic toxicity, making it a candidate for kidney-targeted chemotherapy .
  • S-(Guanin-6-yl)-L-cysteine : Exploits renal γ-glutamyl transpeptidase (γGT) overexpression for site-specific drug release .

Natural Product Derivatives

  • S-Allyl-L-cysteine : Abundant in aged garlic, linked to reduced cardiovascular risk via hydrogen sulfide release .
  • S-(2-Pyrrolyl)-L-cysteine sulfoxide: Identified in Allium rosenorum bulbs, contributing to plant defense mechanisms .

Biochemical Research Tools

  • This compound : Enables precise quantification of ethylene oxide exposure in occupational health studies .
  • S-(1,2-Dicarboxyethyl)-L-cysteine : Serves as a biomarker for oxidative stress in lens proteins during cataractogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for deuterated analogs like S-(2-Hydroxyethyl-d4)-L-cysteine, and how do isotopic labels affect reaction optimization?

  • Methodological Answer : Deuterated compounds such as this compound are typically synthesized via nucleophilic substitution or thiol-ene reactions using deuterated reagents (e.g., deuterated ethanol derivatives). Isotopic labeling requires rigorous control of reaction conditions (pH, temperature) to minimize proton-deuterium exchange. Post-synthesis, purity is verified via HPLC with UV/Vis detection (as described for S-(1,2-dicarboxyethyl)L-cysteine in ) and deuterium incorporation confirmed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How can researchers validate the identity and purity of this compound in synthetic batches?

  • Methodological Answer : Characterization involves:

  • Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetate buffer/acetonitrile, as used for S-(1,2-dicarboxyethyl)L-cysteine in ) to assess purity.
  • Spectroscopy : NMR (¹H, ¹³C, and ²H) to confirm deuterium placement and structural integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic enrichment.
  • Reference standards (e.g., non-deuterated analogs) should be used for comparative validation .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Matrix Effects : Co-eluting biomolecules can interfere with detection. Use solid-phase extraction (SPE) or derivatization (e.g., dinitrophenylation for enhanced UV absorption) to improve selectivity.
  • Deuterium Loss : Ensure stable storage conditions (e.g., -80°C, inert atmosphere) to prevent isotopic exchange.
  • Sensitivity : Employ tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for trace-level detection, as demonstrated for urinary biomarkers in . Calibration curves should account for matrix-matched standards .

Q. How do metabolic pathways involving this compound differ from its non-deuterated counterpart in vivo?

  • Methodological Answer : Isotopic labeling can alter enzymatic kinetics due to the kinetic isotope effect (KIE). For example:

  • Phase II Metabolism : Deuterated thioether groups may slow glutathione conjugation or sulfoxidation rates.
  • Tracer Studies : Use stable isotope-resolved metabolomics (SIRM) with ¹³C/²H dual labeling to track metabolic flux. Compare urinary excretion profiles (via LC-MS) between deuterated and non-deuterated forms, as shown for N-acetyl-S-(2-hydroxyethyl)-L-cysteine in .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for cysteine derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variability : Validate compound purity across studies using orthogonal methods (HPLC, NMR).
  • Assay Conditions : Standardize cell culture media (e.g., pH, redox state) to prevent thiol oxidation.
  • Data Normalization : Use internal controls (e.g., housekeeping proteins in Western blots) and report data as mean ± SD with coefficients of variation (C.V.%), as exemplified in .

Methodological Design & Validation

Q. How should researchers design dose-response studies for this compound in toxicity models?

  • Methodological Answer :

  • Dose Range : Use log-scale concentrations (e.g., 0.1–100 µM) based on prior IC₅₀ values for non-deuterated analogs.
  • Endpoint Selection : Measure biomarkers like urinary N-acetyl-S-(2-hydroxyethyl)-L-cysteine ( ) alongside traditional endpoints (e.g., cell viability, ROS levels).
  • Statistical Power : Include ≥3 biological replicates and apply ANOVA with post-hoc tests to account for inter-individual variability .

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive cysteine derivatives?

  • Methodological Answer :

  • Synthesis : Conduct reactions under nitrogen/argon using Schlenk lines. Purify via inert-solvent recrystallization.
  • Storage : Use amber vials with PTFE-lined caps under vacuum or nitrogen.
  • Handling : Pre-cool solvents and tools to minimize thiol oxidation. Document all steps as per guidelines in for experimental reproducibility .

Data Reporting & Compliance

Q. What metadata are critical when publishing datasets on deuterated cysteine analogs?

  • Methodological Answer : Include:

  • Synthetic Details : Reagent sources, reaction conditions, and deuterium enrichment levels.
  • Analytical Parameters : HPLC gradients, MS ionization modes, and NMR acquisition times.
  • Statistical Methods : Error propagation calculations and software used (e.g., R, Python).
  • Ethics Compliance : For in vivo studies, cite institutional review board approvals. Follow formatting standards from and .

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